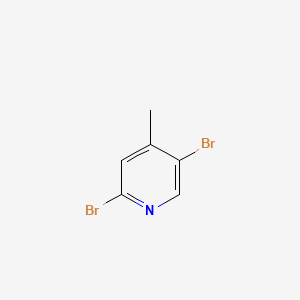

2,5-Dibromo-4-methylpyridine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylpyridine can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve coupling reactions.

Major Products:

- Substitution reactions yield various substituted pyridines depending on the nucleophile used.

- Coupling reactions produce biaryl compounds and other complex structures .

Scientific Research Applications

Pharmaceutical Development

Synthesis of Pharmaceutical Agents

2,5-Dibromo-4-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of inhibitors for specific biological targets, such as the p38α MAP kinase. For instance, a study demonstrated that optimized synthetic routes starting from this compound led to the successful creation of potent inhibitors with improved yields compared to previous methods .

Case Study: Inhibitors for p38α MAP Kinase

- Objective : To synthesize pyridinylimidazole-type inhibitors.

- Method : The synthesis involved multiple steps starting from this compound.

- Results : The (S)-enantiomer exhibited two times more potency than the racemic mixture in inhibiting TNF-α release from human blood .

Agricultural Chemicals

Role in Agrochemical Synthesis

This compound is crucial in the formulation of agrochemicals, particularly herbicides and fungicides. Its bromine substituents enhance biological activity and selectivity against pests while minimizing environmental impact.

Table 1: Agrochemical Applications

| Application Type | Compound Type | Functionality |

|---|---|---|

| Herbicides | Selective | Target specific weed species |

| Fungicides | Broad-spectrum | Control fungal infections |

Material Science

Specialty Polymers and Resins

In material science, this compound is utilized in developing specialty polymers and resins. These materials are known for their enhanced durability and performance in coatings and adhesives.

Properties of Materials Developed

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in various analytical methods, aiding researchers in detecting and quantifying other chemical substances within complex mixtures. Its ability to form stable complexes with target analytes makes it a valuable tool in chemical analysis.

Organic Synthesis

Building Block for Diverse Compounds

As a building block in organic synthesis, this compound allows chemists to create a wide range of compounds with specific functionalities. Its reactivity facilitates the formation of complex molecular architectures that are essential for research and industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,5-Dibromo-4-methylpyridine

- Molecular Formula : C₆H₅Br₂N

- Molecular Weight : 250.92 g/mol

- CAS RN : 3430-26-0

- Appearance : Off-white to white crystalline powder .

- Purity : Available commercially at ≥97% purity (Thermo Scientific) and ≥98% (Kanto Reagents) .

Physical Properties :

Comparison with Structurally Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Findings from Comparative Analysis:

Structural Isomerism :

- This compound and 3,5-Dibromo-4-methylpyridine are positional isomers. The former has bromine at C2 and C5, while the latter at C3 and C3. This difference significantly impacts reactivity and intermolecular interactions. For example, crystallographic studies of 3,5-Dibromo-4-methylpyridine reveal Br⋯N and Br⋯Br interactions forming a 3D framework, which may influence its solid-state applications .

Functional Group Variations :

- 2,5-Dibromoaniline and 3,5-Dibromoaniline share the same molecular formula but replace the pyridine ring with a benzene ring and an amine (-NH₂) group. This substitution alters electronic properties and reactivity, making them more suited for coupling reactions in organic synthesis compared to pyridine derivatives .

Safety and Handling :

- While this compound is classified as harmful (Xn), 3,5-Dibromo-4-methylpyridine carries an "IRRITANT-HARMFUL" label, indicating milder toxicity but stronger irritant properties .

Table 2: Commercial Availability and Suppliers

Biological Activity

2,5-Dibromo-4-methylpyridine (C₆H₅Br₂N) is a heterocyclic compound characterized by a pyridine ring with two bromine atoms at positions 2 and 5 and a methyl group at position 4. Its unique structure suggests potential biological activity, particularly in the context of enzyme interactions and cellular processes. This article reviews the biochemical properties, mechanisms of action, and relevant research findings regarding the biological activity of this compound.

This compound exhibits significant biochemical properties that influence its interactions with biological macromolecules. Key aspects include:

- Enzyme Interactions : The compound has been shown to act as an inhibitor for various enzymes, modulating biochemical pathways. Its bromine atoms facilitate the formation of halogen bonds with amino acid residues in proteins, affecting enzyme activity and stability.

- Cellular Effects : This compound influences cell signaling pathways, gene expression, and metabolic processes. It can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity. It binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic reactions. This inhibition can lead to significant alterations in biochemical pathways and cellular functions.

Molecular Mechanisms

- Enzyme Inhibition : The compound's binding affinity to specific enzymes can disrupt normal metabolic processes.

- Gene Regulation : It may interact with transcription factors and other regulatory proteins, influencing gene expression patterns.

- Signal Transduction Modulation : By interacting with receptors involved in signal transduction, it can affect cellular responses to external stimuli.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research indicates that this compound can inhibit p38α MAP kinase activity, which is crucial in inflammatory responses. The (S)-enantiomer of related compounds showed enhanced potency compared to racemic mixtures .

- Cellular Impact : Long-term exposure studies demonstrated that sustained concentrations of this compound could lead to persistent changes in cellular processes, highlighting its potential as a bioactive agent in various biological systems.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Synthesis Building Block : It is utilized as a precursor for synthesizing more complex organic molecules and biologically active compounds.

- Pharmaceutical Development : Its derivatives are explored for their potential therapeutic applications due to their interaction with biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-methylpyridine | C₆H₇BrN | Contains only one bromine atom |

| 2-Bromo-4-methylpyridine | C₆H₇BrN | Different position of bromine affecting reactivity |

| 2,6-Dibromo-4-methylpyridine | C₆H₅Br₂N | Bromines at positions 2 and 6 |

| 3,5-Dibromopyridine | C₆H₄Br₂N | Similar structure but different substitution pattern |

The specific substitution pattern of this compound influences its reactivity profile and potential biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,5-Dibromo-4-methylpyridine for experimental reproducibility?

- Answer : Key properties include:

- Molecular formula : C₆H₅Br₂N (MW: 250.92 g/mol) .

- Melting point : 37–42°C (minor variations may arise from purity or polymorphic forms) .

- Appearance : Off-white crystalline powder with ≥97% purity for standard research use .

- Hazard codes : R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritant to eyes, respiratory system, and skin) .

- Methodological Note : Calibrate melting point apparatus with reference standards (e.g., benzoic acid) and verify purity via HPLC or GC-MS to minimize batch-to-batch variability.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (S26: "In case of contact with eyes, rinse immediately with water") .

- Ventilation : Use fume hoods to avoid inhalation (R20/21/22) .

- Storage : Keep in airtight containers away from moisture and oxidizing agents.

- Waste disposal : Neutralize with sodium bicarbonate before disposal as halogenated organic waste .

Q. What synthetic strategies are employed to prepare this compound?

- Answer :

- Direct bromination : Bromine or HBr in sulfuric acid at 0–80°C can brominate 4-methylpyridine. Regioselectivity is influenced by the electron-donating methyl group and reaction temperature .

- Example : A related compound, 2-amino-3,5-dibromo-4-methylpyridine, was synthesized via bromine addition to 2-amino-4-methylpyridine in fuming H₂SO₄ at 0°C, yielding 54% product .

- Optimization Tip : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and quench excess bromine with Na₂S₂O₃ to prevent over-bromination.

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of 4-methylpyridine be addressed to favor 2,5-dibromo products?

- Answer :

- Directing groups : The methyl group at position 4 directs bromination to positions 2 and 5 due to steric and electronic effects.

- Temperature control : Lower temperatures (0–5°C) reduce kinetic side reactions, while higher temperatures (80°C) may enhance thermodynamic control .

- Catalytic additives : Lewis acids like FeBr₃ can enhance selectivity by stabilizing transition states .

Q. What analytical techniques resolve discrepancies in reported melting points or purity levels?

- Answer :

- DSC/TGA : Differential scanning calorimetry identifies polymorphs or hydrate formation that may alter melting behavior .

- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to detect impurities <2% .

- Cross-validation : Compare data with independent sources (e.g., CAS 3430-26-0: mp 37–42°C vs. 37–41°C ).

Q. How can conflicting safety data (e.g., R36/37/38 vs. R22-37/38-41) be reconciled for risk assessment?

- Answer :

- Source evaluation : Prioritize peer-reviewed SDS or regulatory databases (e.g., ECHA) over vendor catalogs.

- Experimental testing : Conduct skin irritation assays (OECD 439) and respiratory exposure simulations to verify hazards .

- Consensus building : Cross-reference hazard codes from multiple SDS (e.g., R36/37/38 aligns with irritant properties in ).

Q. What strategies optimize coupling reactions using this compound as a building block?

- Answer :

- Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos catalyst with aryl amines at 100°C in toluene to replace bromine with amino groups .

- Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1) at 80°C for biaryl synthesis .

- Challenges : Steric hindrance from the methyl group may reduce yields; optimize ligand choice (e.g., SPhos for bulky substrates) .

Q. Methodological Tables

Table 1 : Key Physicochemical Data Comparison

| Property | |||

|---|---|---|---|

| Molecular Weight | 250.92 | 250.92 | 250.9186 |

| Melting Point (°C) | 37–41 | 37–42 | 37–42 |

| Purity | ≥98% | ≥97% | N/A |

Table 2 : Hazard Code Cross-Validation

| Source | R Codes | S Codes |

|---|---|---|

| R20/21/22; R36/37/38 | S26; S36/37/39 | |

| R22-37/38-41 | S26-39 |

Properties

IUPAC Name |

2,5-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJLJUAHQHXDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370308 | |

| Record name | 2,5-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-26-0 | |

| Record name | 2,5-Dibromo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.